N-(2-chlorobenzyl)-1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide
Overview
Description
N-(2-chlorobenzyl)-1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a chemical compound with a complex structure that includes a pyrazole ring, chlorobenzyl, and chlorophenoxy groups
Preparation Methods
The synthesis of N-(2-chlorobenzyl)-1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the N-benzylation of isatoic anhydride in the presence of a sodium hydride base . This reaction produces intermediates that can be further reacted to form the desired compound. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
N-(2-chlorobenzyl)-1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl or chlorophenoxy groups are replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.
Scientific Research Applications
N-(2-chlorobenzyl)-1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Research may focus on its potential therapeutic effects, including its role as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. For instance, it may inhibit specific enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(2-chlorobenzyl)-1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide can be compared with similar compounds such as N-(4-chlorobenzyl)-2-(3-chlorophenoxy)propanamide These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications
Properties
IUPAC Name |
1-[(3-chlorophenoxy)methyl]-N-[(2-chlorophenyl)methyl]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c19-14-5-3-6-15(10-14)25-12-23-9-8-17(22-23)18(24)21-11-13-4-1-2-7-16(13)20/h1-10H,11-12H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRERETRNDGNKEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NN(C=C2)COC3=CC(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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